![molecular formula C13H17ClN4O B2403254 N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride CAS No. 1837554-59-2](/img/structure/B2403254.png)
N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride” is a third-generation, small-molecule, calcitonin gene-related peptide (CGRP) receptor antagonist . It’s being developed by Pfizer, under a license from Bristol-Myers Squibb, for the prevention and treatment of chronic and episodic migraine .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are part of the compound , has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学的研究の応用
CGRP Receptor Antagonism
N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is mentioned in the context of developing potent calcitonin gene-related peptide (CGRP) receptor antagonists. A particular compound closely related to N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is highlighted for its economical and stereoselective synthesis, indicating its potential use in treating conditions related to CGRP, such as migraines (Cann et al., 2012).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
N-Substituted indazole-3-carboxamide derivatives, including structures similar to N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This suggests their potential application in the treatment of diseases where PARP-1 is implicated, such as certain cancers (Patel et al., 2012).
Cannabinoid Receptor Antagonism
N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride has been studied in relation to cannabinoid receptors. Specifically, certain derivatives have been investigated for their agonistic and antagonistic activities towards cannabinoid receptors CB1 and CB2. This research highlights the compound's potential utility in modulating cannabinoid receptor activity, possibly contributing to treatments for disorders related to these receptors (Dimmito et al., 2019).
作用機序
Target of Action
The primary targets of N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride are Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression .
Mode of Action
N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in acetylation of histones, thereby loosening the DNA structure and promoting gene expression .
Biochemical Pathways
The compound affects the histone acetylation-deacetylation pathway . By inhibiting HDACs, it disrupts the balance between acetylation and deacetylation, leading to an overall increase in histone acetylation . This can affect various downstream effects, such as changes in gene expression, which can have numerous cellular effects .
Result of Action
The result of the action of N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is the inhibition of HDACs, leading to increased histone acetylation . This can lead to changes in gene expression, which can have various molecular and cellular effects, depending on the specific genes affected .
Safety and Hazards
特性
IUPAC Name |
N-(1H-indazol-5-yl)piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12;/h3-4,6,8-9,14H,1-2,5,7H2,(H,15,17)(H,16,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJQVLAQYXYGHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC3=C(C=C2)NN=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。